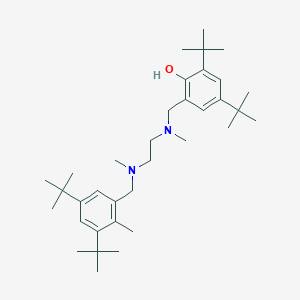
2-(4-Ethoxyphényl)-1,3-thiazolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxyphenyl)-1,3-thiazolane: is a heterocyclic organic compound that features a thiazolane ring substituted with a 4-ethoxyphenyl group. Thiazolanes are five-membered rings containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties and reactivity. The presence of the ethoxyphenyl group further enhances the compound’s versatility in various chemical reactions and applications.
Applications De Recherche Scientifique
Chemistry:
2-(4-Ethoxyphenyl)-1,3-thiazolane is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology:
In biological research, this compound is studied for its potential bioactivity. Thiazolane derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.
Medicine:
The compound’s potential medicinal properties are of interest in drug discovery. Researchers investigate its efficacy and safety as a lead compound for developing new therapeutic agents.
Industry:
In the industrial sector, 2-(4-Ethoxyphenyl)-1,3-thiazolane is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-(4-Ethoxyphenyl)-1,3-thiazolane may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures, such as etofenprox, act on ion channels of the insect nervous system . This suggests that 2-(4-Ethoxyphenyl)-1,3-thiazolane might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Related compounds, such as benzothiazole derivatives, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that 2-(4-Ethoxyphenyl)-1,3-thiazolane may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Based on the biological activities of related compounds , it can be hypothesized that 2-(4-Ethoxyphenyl)-1,3-thiazolane may have a range of effects at the molecular and cellular levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(4-Ethoxyphenyl)-1,3-thiazolane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-ethoxybenzaldehyde with cysteamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolane ring.
Industrial Production Methods:
Industrial production of 2-(4-Ethoxyphenyl)-1,3-thiazolane may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often prioritized in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
2-(4-Ethoxyphenyl)-1,3-thiazolane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolane ring or the ethoxyphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolane ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolane derivatives.
Substitution: Various substituted thiazolane and ethoxyphenyl derivatives.
Comparaison Avec Des Composés Similaires
- 2-(4-Methoxyphenyl)-1,3-thiazolane
- 2-(4-Chlorophenyl)-1,3-thiazolane
- 2-(4-Methylphenyl)-1,3-thiazolane
Comparison:
2-(4-Ethoxyphenyl)-1,3-thiazolane is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., methoxy, chloro, methyl), the ethoxy group may enhance solubility, alter electronic properties, and affect the compound’s interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-2-13-10-5-3-9(4-6-10)11-12-7-8-14-11/h3-6,11-12H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPXGGMKXDRRKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2NCCS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306112 |
Source


|
| Record name | 2-(4-Ethoxyphenyl)thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-47-6 |
Source


|
| Record name | 2-(4-Ethoxyphenyl)thiazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Ethoxyphenyl)thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane](/img/structure/B1320559.png)



![6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1320570.png)
![Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1320571.png)
![Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate](/img/structure/B1320573.png)

![Methyl 4-[1,2,4]triazol-1-yl-benzoate](/img/structure/B1320577.png)
